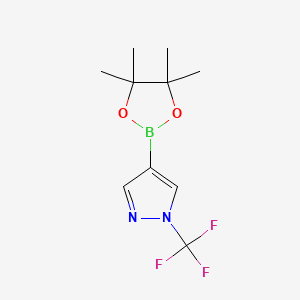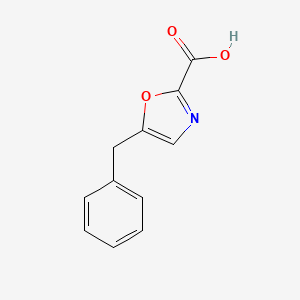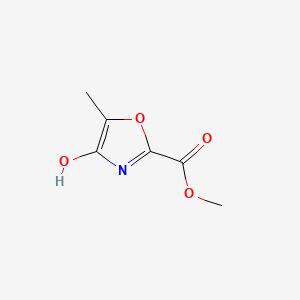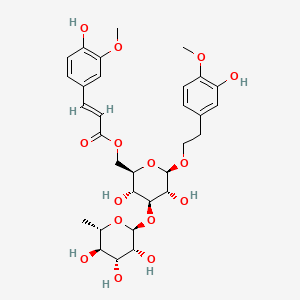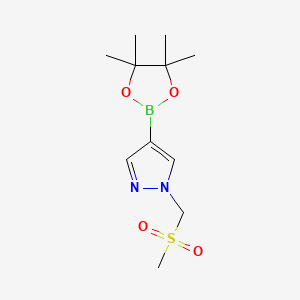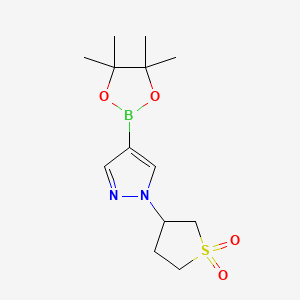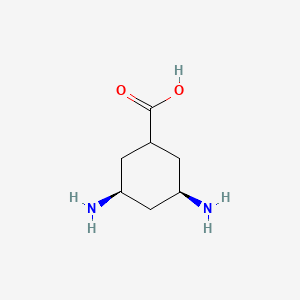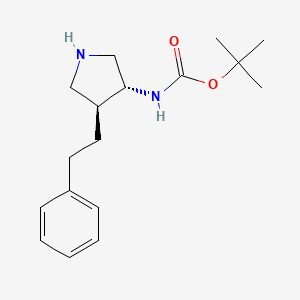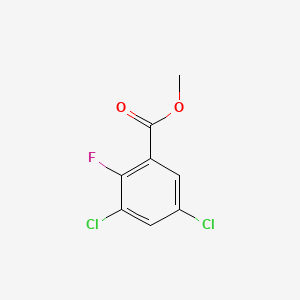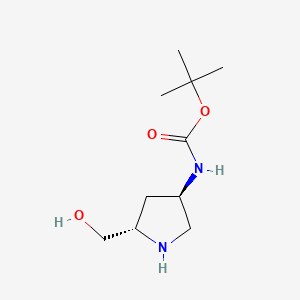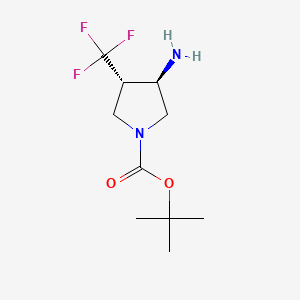![molecular formula C21H28O5 B569018 (1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid CAS No. 79035-06-6](/img/structure/B569018.png)
(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid is a derivative of Gibberellic Acid, a plant hormone that promotes growth and elongation of cells. This compound is known for its physiological and morphological effects in extremely low concentrations, making it a significant player in plant growth regulation .
Métodos De Preparación
The synthesis of (1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid involves several steps, starting from biotechnologically available gibberellic acid (Gibberellin A3). The synthetic routes include partial synthesis methods that modify the gibberellic acid structure to introduce the 2,2-dimethyl groups. Common reagents used in these reactions include diisobutylaluminium hydride (Dibal-H), N,N’-Dimethylformamide (DMF), and methoxymethylchloride (MOMCl) . Industrial production methods often involve large-scale fermentation processes using the fungus Gibberella fujikuroi, followed by chemical modifications to obtain the desired derivative .
Análisis De Reacciones Químicas
(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) to introduce oxygen functionalities.
Reduction: Common reducing agents include lithium diisopropylamide (LDA) and diisobutylaluminium hydride (Dibal-H).
Substitution: This reaction often involves halogenated reagents like m-chloroperbenzoic acid (MCPBA) to introduce halogen atoms into the molecule.
The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of this compound .
Aplicaciones Científicas De Investigación
(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid involves its interaction with gibberellin receptors in plant cells. The compound binds to these receptors, triggering a cascade of molecular events that lead to the transcription of genes responsible for cell elongation and growth . Key molecular targets include DELLA proteins, which act as repressors of gibberellin signaling. The binding of this compound to its receptor leads to the degradation of DELLA proteins, thereby promoting growth .
Comparación Con Compuestos Similares
(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid is unique due to its high biological activity compared to other gibberellins. Similar compounds include:
Gibberellin A3: Another highly active gibberellin used in plant growth studies.
2,2-Diethyl Gibberellin A4: Similar in structure but with ethyl groups instead of methyl groups, showing comparable activity.
Gibberellin A1: Known for its role in stem elongation in plants.
These compounds share similar structures but differ in their specific substituents, which influence their biological activity and applications .
Propiedades
Número CAS |
79035-06-6 |
|---|---|
Fórmula molecular |
C21H28O5 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C21H28O5/c1-10-7-20-8-11(10)5-6-12(20)21-9-18(2,3)16(24)19(4,17(25)26-21)14(21)13(20)15(22)23/h11-14,16,24H,1,5-9H2,2-4H3,(H,22,23)/t11-,12-,13-,14-,16+,19+,20+,21-/m1/s1 |
Clave InChI |
FGSSZPPPKWMFHU-NGLWCRRRSA-N |
SMILES isomérico |
C[C@]12[C@H]3[C@@H]([C@@]45C[C@@H](CC[C@H]4[C@@]3(CC([C@@H]1O)(C)C)OC2=O)C(=C)C5)C(=O)O |
SMILES |
CC1(CC23C4CCC5CC4(CC5=C)C(C2C(C1O)(C(=O)O3)C)C(=O)O)C |
SMILES canónico |
CC1(CC23C4CCC5CC4(CC5=C)C(C2C(C1O)(C(=O)O3)C)C(=O)O)C |
Sinónimos |
(1α,2β,4aα,4bβ,10β)-2,4a-Dihydroxy-1,3,3-trimethyl-8-methylenegibbane-1,10-dicarboxylic Acid 1,4a-Lactone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)
